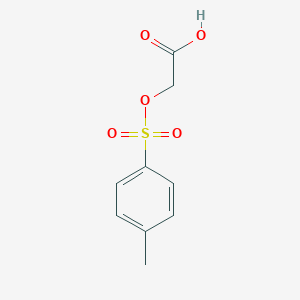

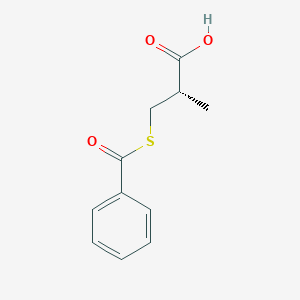

7-Oxo-7-(phenylamino)heptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

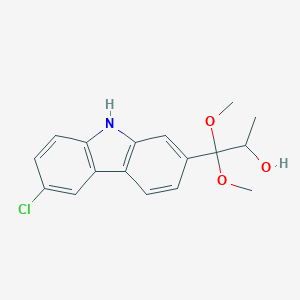

7-Oxo-7-(phenylamino)heptanoic acid is a compound of significant interest in the field of chemistry due to its unique structural properties. The compound has been studied for its crystal structure and has potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of 7-Oxo-7-(phenylamino)heptanoic acid and related compounds has been a subject of research. In one study, the key step involved the formation of a β-lactam ring, demonstrating the complexity and intricacy of synthesizing such compounds (Chiba et al., 1985).

Molecular Structure Analysis

The molecular structure of 7-Oxo-7-(phenylamino)heptanoic acid has been elucidated through crystallographic studies. These studies have revealed hydrogen-bond networks similar to those found in other structurally related compounds (Feeder & Jones, 1994).

Chemical Reactions and Properties

Chemical reactions involving 7-Oxo-7-(phenylamino)heptanoic acid are diverse. For instance, its derivatives have been synthesized and characterized, showing potential for antitumor activities (Li et al., 2001). Also, the compound's reaction with Brønsted acids has been studied, revealing its reactivity towards such acids and the formation of various products under different conditions (Maggiani et al., 1999).

Physical Properties Analysis

The physical properties of 7-Oxo-7-(phenylamino)heptanoic acid, such as melting point, solubility, and crystal structure, have been analyzed in various studies. The crystallographic analysis provides insights into the compound's physical structure and stability (Feeder & Jones, 1994).

Chemical Properties Analysis

The chemical properties of 7-Oxo-7-(phenylamino)heptanoic acid, such as reactivity, stability, and chemical interactions, have been the focus of several studies. Its synthesis and the formation of various derivatives highlight its chemical versatility and potential for applications in different chemical reactions (Chiba et al., 1985).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The crystal structure of 7-oxo-7-(phenylamino)heptanoic acid has been determined, revealing hydrogen-bond networks similar to those found in related compounds. This research aids in understanding molecular interactions and structural properties of related compounds (Feeder & Jones, 1994).

Synthesis of β-Lactam Ring Structures

The compound has been used in the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, which is a basic skeleton of penicillins. This synthesis demonstrates its potential in creating frameworks for antibiotic drugs (Chiba et al., 1985).

Biological Activity Studies

7-Oxo-7-(phenylamino)heptanoic acid and its derivatives have been studied for their potential biological activities. For instance, tetraphenylantimony derivatives of exo-7-oxa-bicyclo[2,2,1]heptane(ene)-3-arylamide-2-acid, a related compound, have shown antitumor activities in vitro (Li et al., 2001).

Role in Chemical Synthesis

The compound has been utilized in various chemical syntheses, such as in the preparation of ω-Oxo amino acids and trans-5-substituted proline derivatives. These syntheses contribute to the development of new compounds and materials for different applications (Salih et al., 2016).

Pharmaceutical Development

Its derivatives have been designed and synthesized as inhibitors for cysteine proteases, demonstrating potential applications in pharmaceutical development (Zhou et al., 2002).

Eigenschaften

IUPAC Name |

7-anilino-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWAOUERANOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429493 |

Source

|

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-7-(phenylamino)heptanoic acid | |

CAS RN |

160777-08-2 |

Source

|

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystal structure determination of 7-oxo-7-(phenylamino)heptanoic acid?

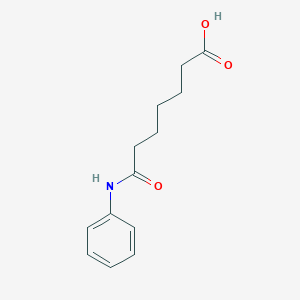

A1: Determining the crystal structure of 7-oxo-7-(phenylamino)heptanoic acid provides valuable insights into its three-dimensional structure and arrangement of molecules. The research indicates that the hydrogen-bond networks observed in 7-oxo-7-(phenylamino)heptanoic acid share similarities with those found in 6-oxo-6-(phenylamino)hexanoic acid. [] This structural information can be crucial for understanding its physicochemical properties, potential interactions with other molecules, and could serve as a basis for further research into its potential applications.

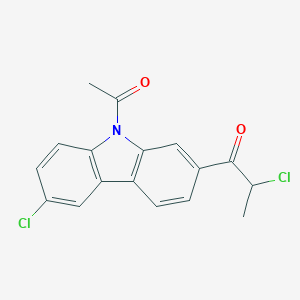

Q2: Are there other related compounds with similar structural features?

A2: Yes, the abstract mentions 6-(4-chlorophenylamino)6-oxohexanoic acid and 6-oxo-6-(phenylamino)hexanoic acid as compounds with similar hydrogen-bond networks. [] This suggests that these compounds may share some structural similarities and potentially exhibit related properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.